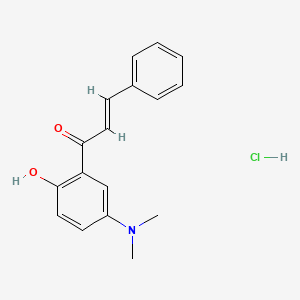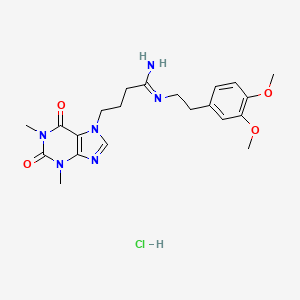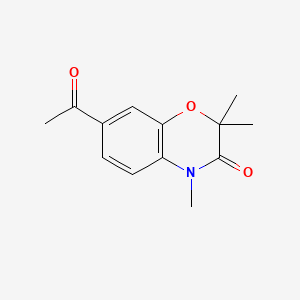
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a hydroxy group attached to a cinnolinium core. The inner salt form indicates that it exists in a zwitterionic state, where the molecule has both positive and negative charges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by carboxymethylation and hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反応の分析
Types of Reactions
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated cinnolinium compound.
Substitution: Formation of various substituted cinnolinium derivatives depending on the nucleophile used.
科学的研究の応用
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
- Cinnolinium, 6-chloro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-fluoro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-iodo-2-(carboxymethyl)-4-hydroxy-, inner salt
Uniqueness
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications.
特性
CAS番号 |
158631-52-8 |
|---|---|
分子式 |
C10H7BrN2O3 |
分子量 |
283.08 g/mol |
IUPAC名 |
2-(6-bromo-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
InChIキー |
JWFSDXBTELHACZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=[N+](N2)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)

![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)








